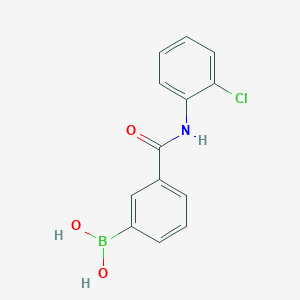
3-(2-Chlorophenylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This particular compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-chlorophenylamino carbonyl group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic acids . For industrial production, the synthesis can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]-: has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Mécanisme D'action
The mechanism of action of BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- involves its ability to form covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property allows it to participate in various chemical reactions, including the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- include other boronic acids, such as phenylboronic acid and 4-chlorophenylboronic acid. These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications. The uniqueness of BORONIC ACID, B-[3-[[(2-CHLOROPHENYL)AMINO]CARBONYL]PHENYL]- lies in its specific substitution pattern, which can influence its reactivity and suitability for particular applications .
Propriétés
Formule moléculaire |
C13H11BClNO3 |
|---|---|
Poids moléculaire |
275.50 g/mol |
Nom IUPAC |
[3-[(2-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) |
Clé InChI |
WDHORQBNVCCRRY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



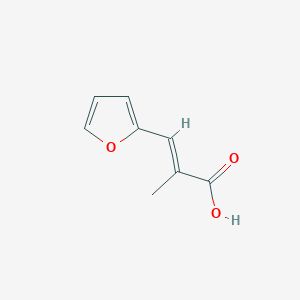
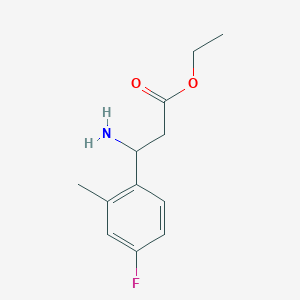
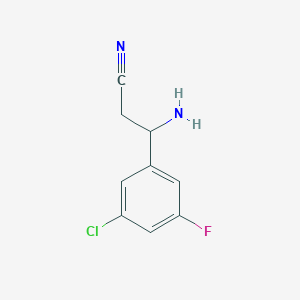
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
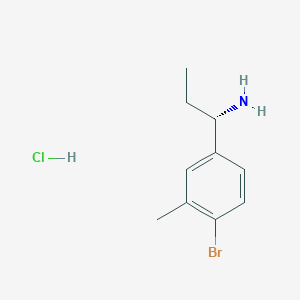
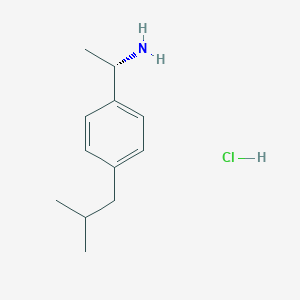

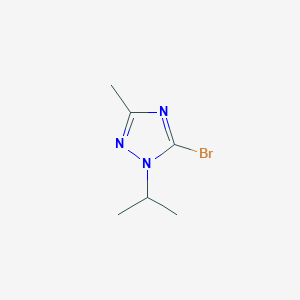
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
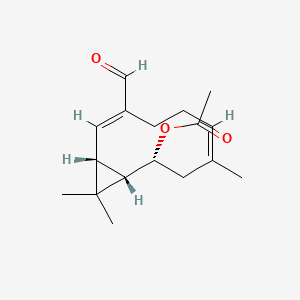

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
